

2,3,6-Trichloro-5-nitropyridine physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3,6-Trichloro-5-nitropyridine

Cat. No.: B1313854

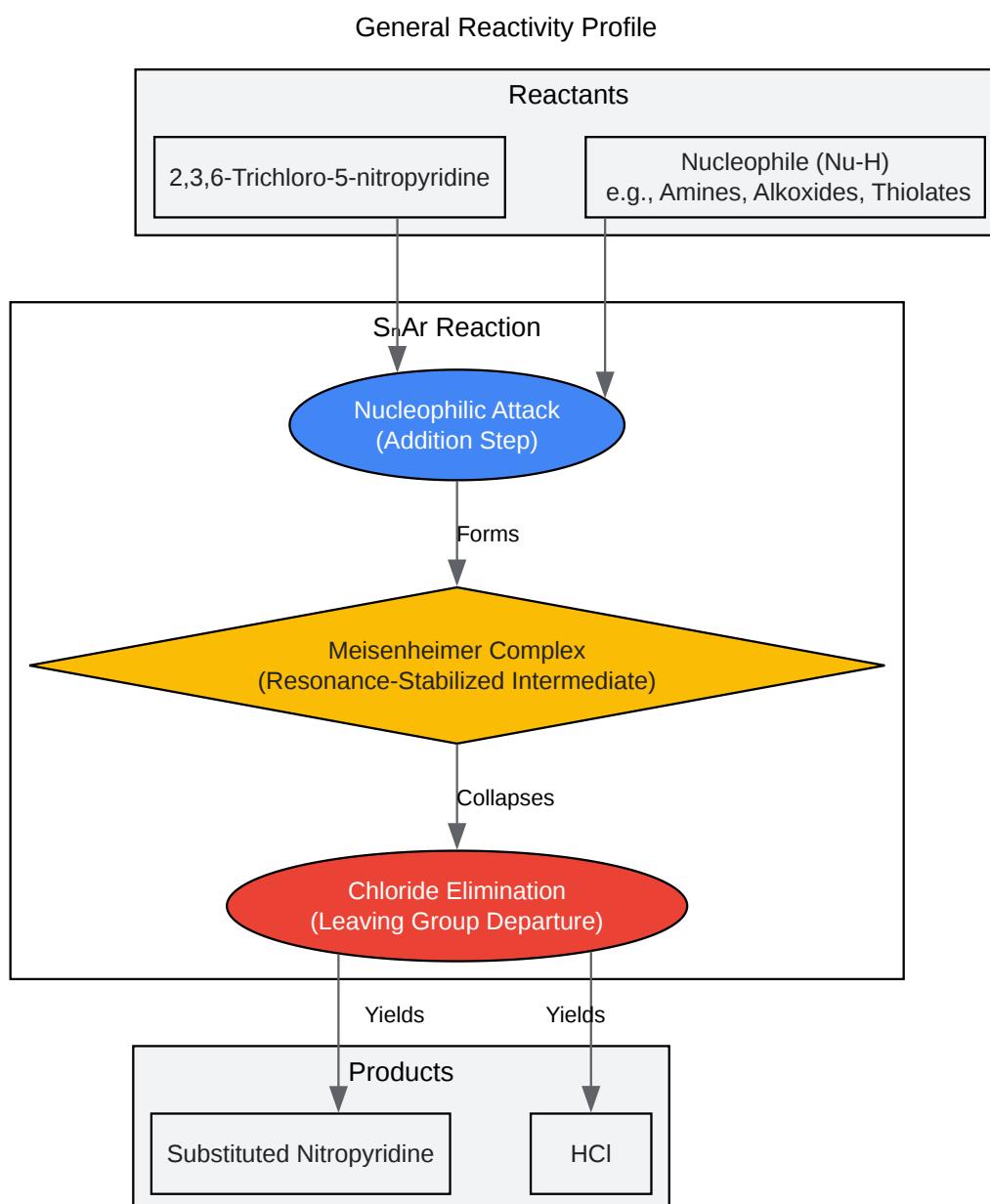
[Get Quote](#)

An In-depth Technical Guide on 2,3,6-Trichloro-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical, chemical, and safety properties of **2,3,6-Trichloro-5-nitropyridine**. It is intended to serve as a technical resource for professionals in research and development who utilize substituted pyridines as intermediates in organic synthesis.

Compound Identification and Physical Properties


2,3,6-Trichloro-5-nitropyridine is a highly functionalized pyridine ring, making it a versatile building block in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries.^[1] Its key identifiers and physical properties are summarized below.

Property	Value
CAS Number	55304-72-8 [1] [2]
Molecular Formula	C ₅ HCl ₃ N ₂ O ₂ [1]
Molar Mass	227.43 g/mol [1]
Melting Point	69-71 °C [1]
Boiling Point	301.1 ± 37.0 °C (Predicted) [1]
Density	1.744 ± 0.06 g/cm ³ (Predicted) [1]
pKa	-8.15 ± 0.10 (Predicted) [1]

Chemical Properties and Reactivity

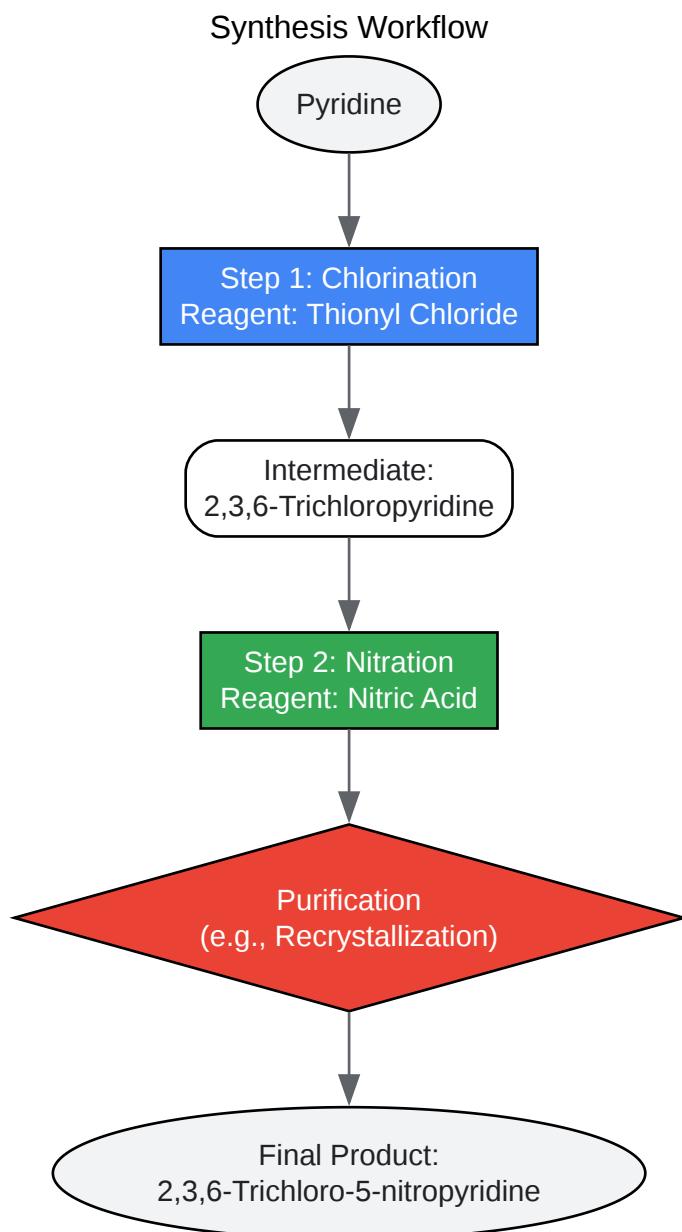
The chemical behavior of **2,3,6-Trichloro-5-nitropyridine** is dominated by the electron-deficient nature of the pyridine ring, a characteristic that is significantly amplified by the presence of three chlorine atoms and a strongly electron-withdrawing nitro group.[\[3\]](#) This electronic arrangement makes the compound highly susceptible to nucleophilic aromatic substitution (S_nAr) reactions.[\[3\]](#)

Halogens at the 2- and 6-positions (ortho to the ring nitrogen) are particularly activated towards displacement by nucleophiles. This is due to the ability of the ring nitrogen to effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[\[3\]](#) The nitro group, being para to the chlorine at the 2-position and ortho to the chlorine at the 6-position, further enhances this activation.[\[3\]](#) Consequently, this compound serves as an excellent precursor for introducing various functional groups onto the pyridine core.

[Click to download full resolution via product page](#)

Figure 1. Logical workflow of the S_nAr reaction.

Synthesis Protocol


2,3,6-Trichloro-5-nitropyridine is typically prepared via a two-step process starting from pyridine.^[1] The protocol involves an initial chlorination followed by nitration.

Step 1: Chlorination of Pyridine

- Reaction Setup: In a suitable reaction vessel, pyridine is reacted with a chlorinating agent such as thionyl chloride (SOCl₂).
- Execution: The reaction is carried out under controlled temperature conditions to yield 2,3,6-trichloropyridine.^[1]
- Work-up and Isolation: Upon completion, the reaction mixture is worked up to isolate the 2,3,6-trichloropyridine intermediate. Purification may be achieved through distillation or chromatography.

Step 2: Nitration of 2,3,6-Trichloropyridine

- Reaction Setup: The 2,3,6-trichloropyridine obtained from Step 1 is dissolved in a suitable solvent.
- Execution: A nitrating agent, typically nitric acid, is added to the solution.^[1] The reaction is carefully monitored and maintained at an appropriate temperature to ensure selective nitration at the 5-position.
- Work-up and Isolation: The reaction is quenched, and the crude product is extracted. The final product, **2,3,6-Trichloro-5-nitropyridine**, is purified, often through recrystallization, to yield a solid material.^[1]

[Click to download full resolution via product page](#)

Figure 2. General synthesis workflow.

Applications in Synthesis

As a versatile intermediate, **2,3,6-Trichloro-5-nitropyridine** is primarily used in the preparation of agricultural chemicals, such as pesticides and herbicides like glyphosate, and in the synthesis of other complex organic molecules.^[1] Its utility stems from the differential reactivity of the chlorine atoms, which allows for sequential and site-selective substitution reactions, providing a pathway to a wide array of pyridine derivatives.

Safety and Handling

2,3,6-Trichloro-5-nitropyridine is classified as an irritating and toxic compound.^[1] Proper safety protocols must be strictly followed during its handling and use.

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and protective clothing to avoid contact with skin and eyes.^[1]
- Ventilation: All operations should be conducted in a well-ventilated area or a chemical fume hood to prevent inhalation of dust or vapors.^[1]
- Storage: The compound must be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8 °C.^[1] It should be kept away from sources of ignition and combustible materials.^[1]
- In case of contact:
 - Skin: Wash the affected area with plenty of soap and water.^[4]
 - Eyes: Rinse cautiously with water for several minutes.^[4]
- Hazardous Decomposition: Thermal decomposition may produce toxic gases, including nitrogen oxides (NO_x), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.^[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. manchesterorganics.com [manchesterorganics.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [2,3,6-Trichloro-5-nitropyridine physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1313854#2-3-6-trichloro-5-nitropyridine-physical-and-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com